

Spectral Analysis of 5-Acetyl-2-aminobenzonitrile: A Technical Guide

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Compound of Interest

Compound Name: *5-Acetyl-2-aminobenzonitrile*

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This technical guide provides a comprehensive overview of the spectral data for the organic compound **5-Acetyl-2-aminobenzonitrile** (CAS No: 33720-71-7). Due to the limited public availability of experimental spectra, this guide combines documented information with predicted data based on the analysis of structurally similar compounds. All quantitative data is presented in structured tables for clarity, and detailed experimental protocols for each analytical technique are provided.

Core Spectral Data

The spectral data for **5-Acetyl-2-aminobenzonitrile**, which has a molecular formula of $C_9H_8N_2O$ and a molecular weight of 160.17 g/mol, are summarized below.[\[1\]](#)[\[2\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Predicted): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the acetyl group protons, and the amine protons. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing acetyl and nitrile groups.

Protons	Chemical Shift (δ , ppm) (Predicted)	Multiplicity	Integration
CH ₃ (Acetyl)	~2.5	Singlet	3H
NH ₂ (Amino)	~4.0 - 5.0	Broad Singlet	2H
Aromatic H	~6.8 - 7.8	Multiplet	3H

¹³C NMR (Predicted): The carbon NMR spectrum will display nine distinct signals corresponding to each carbon atom in the molecule. The chemical shifts are predicted based on the electronic environment of each carbon.

Carbon	Chemical Shift (δ , ppm) (Predicted)
CH ₃ (Acetyl)	~26
C-CN (Nitrile)	~95
Aromatic CH	~115 - 135
Aromatic C-NH ₂	~150
C=O (Acetyl)	~197
Aromatic C-CN	Varies
Aromatic C-C=O	Varies
C≡N (Nitrile)	~118

Infrared (IR) Spectroscopy

The FTIR spectrum of **5-Acetyl-2-aminobenzonitrile** is expected to exhibit characteristic absorption bands corresponding to its functional groups.[\[1\]](#)

Functional Group	Wavenumber (cm ⁻¹) (Expected)	Intensity
N-H Stretch (Amine)	3400 - 3200	Medium-Strong, Doublet
C-H Stretch (Aromatic)	3100 - 3000	Medium
C≡N Stretch (Nitrile)	2230 - 2210	Strong
C=O Stretch (Ketone)	1680 - 1660	Strong
C=C Stretch (Aromatic)	1600 - 1450	Medium
C-N Stretch (Amine)	1350 - 1250	Medium

Mass Spectrometry (MS)

Mass spectrometry data from a GC-MS analysis would likely show the molecular ion peak and characteristic fragmentation patterns.[\[1\]](#)

m/z (Predicted)	Ion (Fragment)	Relative Intensity (Predicted)
160	[M] ⁺ (Molecular Ion)	High
145	[M - CH ₃] ⁺	Moderate
117	[M - COCH ₃] ⁺	Moderate
90	[C ₆ H ₄ N] ⁺	Moderate

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for an organic compound like **5-Acetyl-2-aminobenzonitrile**.

NMR Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the purified solid compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of

tetramethylsilane (TMS) may be added as an internal reference standard ($\delta = 0.00$ ppm).

The solution is then transferred to a 5 mm NMR tube.

- **Data Acquisition:** The NMR tube is placed in the spectrometer. For ^1H NMR, the instrument is typically run at a frequency of 300-600 MHz. For ^{13}C NMR, a frequency of 75-150 MHz is common. Standard pulse sequences are used to acquire the free induction decay (FID).
- **Data Processing:** The FID is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard. Integration of the signals in the ^1H NMR spectrum is performed to determine the relative number of protons.

IR Spectroscopy (FTIR-ATR)

- **Background Spectrum:** A background spectrum of the clean ATR crystal is recorded to account for atmospheric and instrument absorptions.
- **Sample Application:** A small amount of the solid sample is placed directly onto the ATR crystal, ensuring good contact.
- **Data Acquisition:** The infrared spectrum is recorded, typically in the range of 4000-400 cm^{-1} . Multiple scans are often averaged to improve the signal-to-noise ratio.
- **Data Processing:** The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum of the compound.

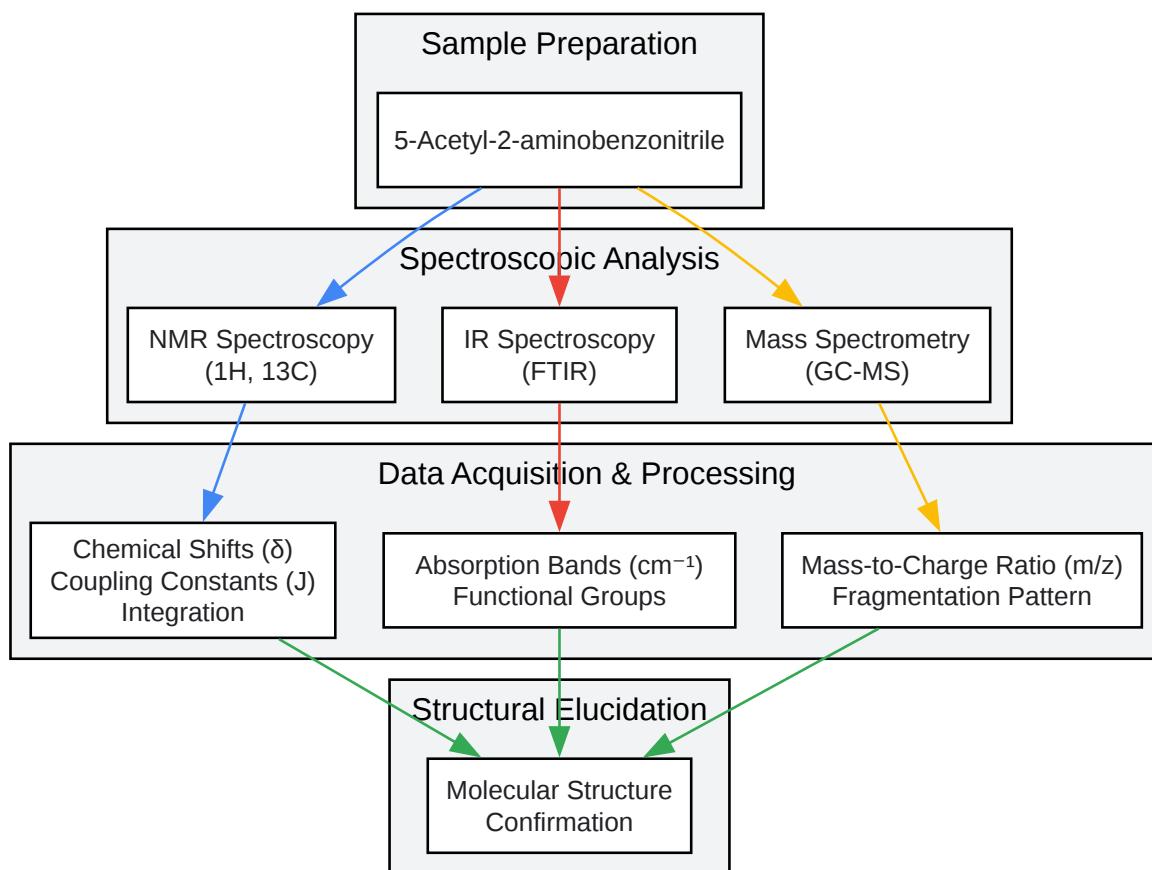
Mass Spectrometry (GC-MS with Electron Ionization)

- **Sample Introduction:** A dilute solution of the sample in a volatile organic solvent is injected into the gas chromatograph (GC). The GC separates the compound from any impurities before it enters the mass spectrometer.
- **Ionization:** In the ion source of the mass spectrometer, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
- **Mass Analysis:** The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

- Detection: The separated ions are detected, and a mass spectrum is generated by plotting the relative abundance of ions as a function of their m/z ratio.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of an organic compound.



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Caption: Workflow for the spectral analysis and structural elucidation of **5-Acetyl-2-aminobenzonitrile**.

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References

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